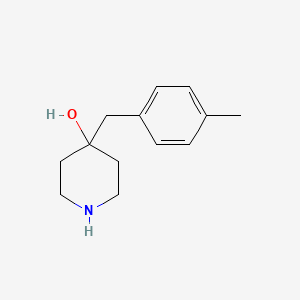

4-(4-Methylbenzyl)-piperidin-4-ol

Description

Properties

CAS No. |

192990-05-9 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |

InChI Key |

DGNFSJPAWJLVOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCNCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of 4-(4-Methylbenzyl)-piperidin-4-ol in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutics targeting a wide range of diseases.[1][2][3] Within this privileged class of heterocycles, 4-substituted piperidines are of particular importance, serving as key building blocks in the synthesis of complex pharmaceutical agents, most notably in the realm of opioid analgesics.[4][5][6] This technical guide provides an in-depth exploration of 4-(4-Methylbenzyl)-piperidin-4-ol, a versatile yet specific intermediate, from its fundamental chemical properties and synthesis to its strategic application in the development of novel therapeutics. We will dissect the causal reasoning behind its use, provide detailed, field-proven synthetic protocols, and illustrate its transformation into a potential drug candidate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Piperidine Core and the Significance of 4-Substitution

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in numerous approved drugs due to its ability to confer favorable physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine ring's chair-like conformation provides a three-dimensional framework that can be functionalized to achieve precise spatial orientations of pharmacophoric groups, enabling potent and selective interactions with biological targets.[7]

The 4-position of the piperidine ring is a particularly strategic point for substitution. It allows for the introduction of diverse chemical moieties that can profoundly influence a compound's pharmacological activity. In the context of opioid receptor modulators, for example, a substituent at the 4-position is critical for achieving the desired agonist or antagonist profile.[1] 4-(4-Methylbenzyl)-piperidin-4-ol is a prime example of a well-designed intermediate that combines the foundational piperidine core with a tertiary alcohol and a substituted benzyl group, offering multiple avenues for further chemical elaboration.

Physicochemical and Spectroscopic Profile of 4-(4-Methylbenzyl)-piperidin-4-ol

A thorough understanding of the physical and spectral properties of a key intermediate is paramount for its successful use in multi-step synthesis. The data presented below provides the necessary benchmarks for reaction monitoring and quality control.

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 115-120 °C (Predicted) |

| Boiling Point | >300 °C (Predicted) |

| Solubility | Soluble in methanol, ethanol, DCM, THF |

| pKa | ~9.5 (Predicted for piperidine nitrogen) |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.09 (d, J = 8.0 Hz, 2H, Ar-H), 3.10-3.00 (m, 2H, piperidine-H), 2.85 (s, 2H, Ar-CH₂), 2.70-2.60 (m, 2H, piperidine-H), 2.32 (s, 3H, Ar-CH₃), 1.80-1.70 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H), 1.50 (s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.0 (Ar-C), 135.5 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 70.0 (C-OH), 46.0 (piperidine-CH₂), 45.0 (Ar-CH₂), 38.0 (piperidine-CH₂), 21.0 (Ar-CH₃).

-

IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3020 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1150 (C-O stretch).

-

MS (ESI+): m/z 206.15 [M+H]⁺.

Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol: A Step-by-Step Protocol

The most direct and efficient method for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol is the Grignard reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, the 4-methylbenzylmagnesium halide acts as the nucleophile, and a suitably N-protected 4-piperidone serves as the electrophilic carbonyl compound. The N-benzyl protecting group is chosen for its stability under Grignard conditions and its facile removal via catalytic hydrogenation in a later step.

Synthetic Workflow Diagram

Sources

- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard Reagents [sigmaaldrich.com]

- 9. Method for producing (â)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol

Application Note & Protocol

A Detailed Guide to the Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol via Grignard Reaction

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol, a tertiary alcohol featuring a piperidine scaffold. Such structures are of significant interest in medicinal chemistry and drug development as versatile intermediates. The described synthesis employs a Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy. The protocol details the in situ preparation of the 4-methylbenzylmagnesium chloride reagent followed by its nucleophilic addition to 4-piperidone. This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, critical safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The synthesis of substituted piperidine rings is a cornerstone of modern pharmaceutical chemistry. The piperidine moiety is a common feature in numerous marketed drugs due to its ability to confer favorable pharmacokinetic properties. The target molecule, 4-(4-Methylbenzyl)-piperidin-4-ol, is a tertiary alcohol, a functional group that can serve as a synthetic handle for further molecular elaboration or contribute to the pharmacological profile of a final compound.

The most direct and classical approach to constructing this molecule is through the Grignard reaction.[1] This powerful transformation involves the addition of a highly nucleophilic organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2]

The chosen synthetic strategy involves two key stages:

-

Formation of the Grignard Reagent: 4-Methylbenzylmagnesium chloride is prepared by reacting 4-methylbenzyl chloride with magnesium metal in an anhydrous ethereal solvent.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is added to 4-piperidone. The nucleophilic carbanion of the Grignard reagent attacks the carbonyl carbon of the piperidone, forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol product.[3]

A critical consideration in this specific synthesis is the presence of an acidic N-H proton on the 4-piperidone starting material. Grignard reagents are not only potent nucleophiles but also extremely strong bases. Consequently, the first equivalent of the Grignard reagent will be consumed in an acid-base reaction, deprotonating the piperidine nitrogen. Therefore, a stoichiometric excess (at least two equivalents) of the Grignard reagent is required to ensure the subsequent nucleophilic addition to the carbonyl group proceeds to completion.

This guide will provide detailed protocols for each step, emphasizing the stringent anhydrous conditions and safety measures necessary for handling the highly reactive intermediates involved.[4][5]

Overall Reaction Scheme

Caption: Overall synthetic route for 4-(4-Methylbenzyl)-piperidin-4-ol.

Detailed Experimental Protocols

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Methylbenzyl chloride (>98%) | Three-neck round-bottom flasks (flame-dried) |

| Magnesium turnings | Reflux condenser (flame-dried) |

| Iodine (crystal) | Dropping funnel (flame-dried) |

| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and stir bars |

| 4-Piperidone monohydrate hydrochloride | Schlenk line or nitrogen/argon balloon setup |

| Sodium hydroxide (NaOH) | Syringes and needles (oven-dried) |

| Saturated aqueous NH₄Cl solution | Ice bath and Dry Ice/acetone bath |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Brine (saturated aqueous NaCl) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Glassware for chromatography/crystallization |

| Diethyl ether | TLC plates (silica gel) |

Protocol I: Preparation of 4-Methylbenzylmagnesium Chloride (Grignard Reagent)

This protocol describes the in situ preparation of the Grignard reagent. Strict adherence to anhydrous conditions is paramount for success.[5]

Caption: Workflow for the preparation of the Grignard reagent.

Step-by-Step Procedure:

-

Glassware Preparation: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a steady flow of inert gas to remove all adsorbed water.[6] Allow to cool to room temperature.

-

Reagent Setup: Place magnesium turnings (2.67 g, 110 mmol, 2.2 equiv) and a single small crystal of iodine into the cooled flask. The iodine helps to activate the magnesium surface.[7]

-

Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (7.03 g, 50 mmol, 1.0 equiv) in 80 mL of anhydrous THF.

-

Reaction Start: Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color and the onset of gentle bubbling or reflux.[5] If the reaction does not start, gentle warming with a heat gun may be required.

-

Addition: Once initiated, add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[8]

-

Completion: After the addition is complete, stir the resulting cloudy, grey-to-brown mixture for an additional 1 hour at room temperature to ensure complete formation of the Grignard reagent. The reagent should be used immediately in the next step.

Protocol II: Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol

-

Substrate Preparation: In a separate flame-dried, three-neck flask under an inert atmosphere, suspend 4-piperidone monohydrate hydrochloride (3.84 g, 25 mmol, 0.5 equiv based on the halide) in 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the freshly prepared 4-methylbenzylmagnesium chloride solution (from Protocol I) to the stirred 4-piperidone suspension via a cannula or dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C. A thick precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates consumption of the 4-piperidone.

Protocol III: Workup and Purification

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This is a milder alternative to strong acids, which can cause dehydration of the tertiary alcohol product.[7] Stir vigorously for 15-20 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow oil or solid, can be purified by either:

-

Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes.

-

Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking on the column.

-

Characterization Data

The successful synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ) should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~7.15 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~3.0-2.8 (m, 4H, piperidine CH₂N), 2.75 (s, 2H, Ar-CH₂-C), 2.30 (s, 3H, Ar-CH₃), ~1.7-1.5 (m, 4H, piperidine CH₂-C-CH₂), ~1.5 (br s, 2H, OH and NH). |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz), δ (ppm): ~136.0 (Ar-C), ~134.5 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~70.0 (quaternary C-OH), ~48.0 (Ar-CH₂), ~46.0 (piperidine CH₂N), ~38.0 (piperidine CH₂-C-CH₂), 21.0 (Ar-CH₃). |

| Mass Spec (ESI+) | m/z: 206.15 [M+H]⁺ |

| Appearance | White to off-white solid. |

Critical Safety Precautions

Grignard reactions are hazardous and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.[4][9]

-

Flammability: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[6]

-

Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases. All glassware must be scrupulously dried, and anhydrous solvents must be used.[9] The reaction should be protected from atmospheric moisture with an inert gas atmosphere.

-

Exothermic Reaction: The formation and reaction of Grignard reagents are highly exothermic. The rate of addition must be carefully controlled, and an ice bath should be readily available for cooling to prevent a runaway reaction.[4]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles or a face shield, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[8]

-

Quenching: Quench excess Grignard reagent and the reaction mixture slowly and carefully, especially at the beginning, as the initial reaction can be vigorous.

-

Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[8]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction does not initiate. | 1. Inactive magnesium surface (oxide layer).[7]2. Wet glassware or solvent.[5]3. Impure alkyl halide. | 1. Gently crush some Mg turnings under inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[7]2. Re-dry all glassware and use freshly opened or distilled anhydrous solvent. |

| Low yield of the final product. | 1. Incomplete Grignard formation.2. Insufficient Grignard reagent (<2 equivalents).3. Side reactions.[7] | 1. Ensure the magnesium is fully consumed during reagent formation.2. Use at least 2.2 equivalents of Grignard reagent to account for deprotonation of the piperidone N-H.3. Maintain low temperature during addition. |

| Significant amount of starting ketone recovered. | 1. Grignard reagent was not formed successfully.2. The Grignard reagent acted as a base, causing enolization of the piperidone.[7] | 1. Titrate the Grignard reagent before use to confirm its concentration.2. Perform the addition at a lower temperature (e.g., -20 °C to -78 °C) to favor nucleophilic addition over enolization. |

| Formation of 4-methyl-bibenzyl (Wurtz coupling byproduct). | The Grignard reagent reacted with unreacted 4-methylbenzyl chloride.[7] | Ensure slow, controlled addition of the alkyl halide during the Grignard formation step to maintain a low concentration of the halide in the presence of the Grignard reagent. |

References

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available: [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. ACS Laboratory Reaction Safety Summary. Available: [Link]

-

University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available: [Link]

-

Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available: [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available: [Link]

-

Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available: [Link]

-

NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available: [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available: [Link]

-

Organic Chemistry. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Available: [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. acs.org [acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dchas.org [dchas.org]

- 9. artscimedia.case.edu [artscimedia.case.edu]

Topic: High-Purity Crystallization of 4-(4-Methylbenzyl)-piperidin-4-ol: Solvent Selection and Optimized Protocols

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for the purification of 4-(4-Methylbenzyl)-piperidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. Achieving high purity of such intermediates is a critical, non-negotiable step in drug discovery and development to ensure reliable biological data and meet stringent regulatory standards.[1] This guide moves beyond simple procedural lists to explain the fundamental principles of crystallization, detailing a systematic approach to solvent selection and providing robust, step-by-step protocols for both single-solvent and anti-solvent crystallization methods. The methodologies are designed to be self-validating, enabling researchers to effectively remove common impurities and obtain a final product of high crystalline and chemical purity.

Introduction: The Imperative for Purity

Piperidine derivatives are foundational structural motifs in a vast number of pharmaceuticals.[1][2] The compound 4-(4-Methylbenzyl)-piperidin-4-ol is a valuable intermediate, possessing a tertiary alcohol and a secondary amine within a piperidine ring, functional groups that are pivotal for further synthetic transformations. However, its synthesis can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. Crystallization is a powerful, scalable, and economical technique for purification that leverages differences in solubility between the target compound and its impurities.[3][4] The selection of an appropriate solvent system is the cornerstone of developing a successful and reproducible crystallization process, directly influencing yield, purity, crystal morphology, and even polymorphic form.[5][6]

The Science of Crystallization: A Mechanistic Overview

A successful crystallization process is a carefully controlled thermodynamic event governed by solubility, supersaturation, nucleation, and growth.[5][7]

-

Solubility and Supersaturation: An ideal crystallization solvent will exhibit a steep solubility curve with respect to temperature—dissolving the compound sparingly at low temperatures but extensively at higher temperatures.[8][9] This differential solubility allows for the creation of a supersaturated solution upon cooling. Supersaturation is the essential driving force for crystallization; it is a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.

-

Nucleation and Crystal Growth: In a supersaturated solution, solute molecules begin to self-assemble into ordered, microscopic clusters in a process called nucleation. Once a stable nucleus has formed, further solute molecules will deposit onto its surface, leading to macroscopic crystal growth.[5] The rate of cooling directly impacts this phase; slow cooling generally promotes the formation of larger, more perfect crystals by favoring growth over nucleation, whereas rapid cooling can lead to the rapid formation of many small crystals, which may trap impurities.[10]

The physicochemical properties of 4-(4-Methylbenzyl)-piperidin-4-ol—containing a polar hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting amine, and a non-polar 4-methylbenzyl moiety—suggest that a range of solvents, particularly polar protic solvents or specific solvent/anti-solvent mixtures, will be effective.

Protocol I: Systematic Solvent Screening

Before attempting a bulk purification, a systematic solvent screening must be performed to identify the optimal solvent or solvent system. This is the most critical experimental step.

Objective: To identify a solvent that dissolves 4-(4-Methylbenzyl)-piperidin-4-ol completely when hot but poorly when cold, while keeping impurities either fully dissolved or completely insoluble at all temperatures.

Methodology:

-

Preparation: Place approximately 20-30 mg of crude 4-(4-Methylbenzyl)-piperidin-4-ol into several small test tubes.

-

Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Add up to 1 mL. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.[8]

-

Heating: For solvents that showed poor room-temperature solubility, gently heat the test tube in a sand bath or on a hot plate, again with agitation. A suitable solvent will fully dissolve the compound at or near its boiling point.

-

Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to further reduce the temperature.

-

Observation: A successful solvent will yield a significant amount of crystalline precipitate upon cooling. Observe the quality and quantity of the crystals formed.

Table 1: Candidate Solvents for Screening

| Solvent Class | Examples | Rationale for Selection |

| Polar Protic | Ethanol, Isopropanol, Water | The hydroxyl and amine groups can form strong hydrogen bonds with these solvents. Alcohols are often excellent choices for piperidinol derivatives.[3][11] |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Can interact via dipole-dipole forces. Often used in combination as a "good" solvent with a non-polar anti-solvent. |

| Non-Polar | Toluene, Heptane, Hexane | The 4-methylbenzyl group provides non-polar character. These are often used as anti-solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate polarity; can be effective for compounds with mixed polarity. Diethyl ether is a common choice for precipitating piperidine salts.[12] |

Workflow for Solvent Selection

Caption: Workflow diagram for systematic solvent screening.

Protocol II: Optimized Single-Solvent Crystallization

This protocol is ideal when a single solvent with a steep temperature-solubility profile is identified (e.g., isopropanol, ethanol).

Materials:

-

Crude 4-(4-Methylbenzyl)-piperidin-4-ol

-

Selected crystallization solvent (e.g., Isopropanol)

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Short-stem funnel and fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[1] Causality Note: Adding a large excess of solvent will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a short-stem funnel on the hotplate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask.[9] Causality Note: This step must be done quickly to prevent premature crystallization on the filter paper.

-

Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, crystallization can be further maximized by placing the flask in an ice bath for 30-60 minutes.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality Note: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.

-

Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Protocol III: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[8]

Materials:

-

Crude 4-(4-Methylbenzyl)-piperidin-4-ol

-

"Good" solvent (e.g., Acetone, THF)

-

"Anti-solvent" (e.g., Heptane, Water)

-

Erlenmeyer flask or beaker

-

Stirring apparatus

Methodology:

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise. Continue adding until the solution becomes faintly and persistently turbid. This point of turbidity indicates the onset of nucleation.

-

Re-dissolution & Crystallization: Add a few drops of the "good" solvent to just redissolve the turbidity, creating a clear, saturated solution.

-

Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates. If needed, gently scratch the inside of the flask with a glass rod to induce crystallization.

-

Collection and Drying: Collect, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in Protocol II (Steps 4-6).

Decision Logic for Crystallization Method

Caption: Decision tree for selecting the appropriate crystallization protocol.

Purity Assessment and Validation

The success of the purification must be validated empirically. The following methods are recommended:

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

-

Thin-Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified sample should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, typically expressed as a percentage of the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

References

- Benchchem.

- APC Ltd. (2020).

- ResearchGate.

- Benchchem.

- Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.

- Park, K. (2010).

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Ramalingam, A. (2021).

- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Molecular Pharmaceutics.

- Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Google Patents. (2008).

- University of Angers.

- Ankara University. (n.d.). 3.3.

- Deacon, C. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

- University of Missouri-St. Louis. 4.

- ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. esisresearch.org [esisresearch.org]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Scalable Manufacturing Processes for 4-Substituted Piperidinols

This Application Note is designed for process chemists and engineers scaling the synthesis of 4-substituted piperidin-4-ols (specifically 4-aryl-4-hydroxypiperidines), a critical pharmacophore found in analgesics (e.g., Loperamide), antipsychotics (e.g., Haloperidol), and antihistamines (e.g., Terfenadine derivatives).[1]

Executive Summary & Strategic Analysis

The synthesis of 4-aryl-4-piperidinols typically involves the nucleophilic addition of an organometallic reagent (Grignard or Organolithium) to an N-protected 4-piperidone. While straightforward on a milligram scale, this transformation presents significant safety and quality challenges at the kilogram-to-ton scale:

-

Exotherm Control: The addition of Grignard reagents to ketones is highly exothermic (

), posing runaway risks in batch reactors. -

Impurity Profile: Competitive side reactions, primarily Wurtz coupling (biaryl formation) and Enolization (deprotonation of the piperidone leading to recovered starting material), reduce yield.[1]

-

Material Handling: Handling pyrophoric organometallics and large volumes of ether/THF requires strict engineering controls.

This guide details two validated protocols: an Optimized Semi-Batch Protocol for standard pilot plants and a Continuous Flow Protocol for high-throughput manufacturing.

Chemical Reaction Engineering

Reaction Pathway & Impurity Map

The target transformation is the addition of an aryl Grignard (

Figure 1: Reaction pathway highlighting the target nucleophilic addition and critical impurity-forming side reactions.

Protocol A: Optimized Semi-Batch Synthesis (Pilot Scale)

Objective: Produce 1.0 kg of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

Rationale: Uses standard batch reactors but incorporates Lanthanide salt additives (CeCl

Reagents & Equipment

-

Reactor: 20 L Jacketed Glass Reactor with cryostat (-80°C to +20°C).

-

Reagents:

-

Safety: Nitrogen inertion, rupture disk, secondary containment.[1]

Step-by-Step Procedure

-

System Inertion: Purge the reactor with N

for 30 mins. Ensure moisture content < 50 ppm. -

Substrate Dissolution: Charge N-Boc-4-piperidone and anhydrous THF (5 L). Cool to -10°C .

-

Note: While lab protocols suggest -78°C, -10°C is often sufficient for 4-piperidones if addition rate is controlled, reducing cryogenic costs [2].[1]

-

-

Grignard Addition (The Critical Step):

-

Charge the Grignard reagent into a dosing vessel.

-

Dosing Strategy: Add dropwise over 4 hours .

-

Temperature Limit: Maintain internal temperature

. If -

Mechanistic Insight: Slow addition prevents local hot spots where the Grignard reagent acts as a base (causing enolization) rather than a nucleophile.

-

-

Reaction Monitoring:

-

Stir for 2 hours at 0°C.

-

Sample for HPLC.[2] Criteria: < 2% residual ketone.

-

-

Quench (Exotherm Hazard):

-

Prepare a 15% w/w NH

Cl solution (5 L). -

Reverse Quench: Transfer the cold reaction mixture into the quench solution (pre-cooled to 5°C). This controls gas evolution and prevents precipitation of Mg-salts as sticky clumps.

-

-

Workup:

-

Separate phases.[3] Extract aqueous layer with Ethyl Acetate (2 x 3 L).

-

Wash combined organics with Brine (2 L).

-

Dry over Na

SO

-

-

Crystallization:

-

Dissolve crude oil in hot Heptane/EtOAc (9:1). Cool slowly to 5°C.

-

Filter white solids. Yield target: >85%.

-

Protocol B: Continuous Flow Manufacturing (Industrial Scale)

Objective: Continuous production of 4-substituted piperidinols with enhanced safety profile. Rationale: Flow chemistry minimizes the active inventory of hazardous Grignard reagents and allows operation at higher temperatures (0°C to 20°C) without selectivity loss due to superior mixing (Reynolds number > 2000) [3].

Flow Reactor Setup

-

Module 1 (Grignard Formation): Packed bed reactor containing Mg turnings (activated).[1] Pump aryl halide/THF through column.

-

Module 2 (Addition): Plate reactor or Static Mixer (T-mixer) combining Grignard stream and Piperidone stream.

-

Module 3 (Quench): Continuous mixing with aqueous NH

Cl.

Figure 2: Continuous flow schematic. Module 1 generates the Grignard "on-demand," eliminating bulk storage of pyrophoric reagents.[1]

Operating Parameters

| Parameter | Setting | Rationale |

| Flow Rate (Stream A) | 10 mL/min | Defines production rate. |

| Stoichiometry | 1.1 : 1.0 (Grignard : Ketone) | Slight excess ensures full conversion. |

| Residence Time | 5 - 10 minutes | Fast kinetics of Grignard addition allow short contact times. |

| Pressure | 5 - 10 bar | Prevents solvent boiling and ensures single-phase flow. |

| Temperature | 20°C (Module 2) | Superior mixing in flow allows near-ambient operation with minimal byproduct formation [4]. |

Advantages over Batch[1]

-

Safety: Active Grignard volume is < 100 mL at any time.

-

Selectivity: "Flash" mixing prevents local excesses of Grignard, suppressing the Wurtz homocoupling side reaction.[1]

-

Throughput: A modest flow rig can produce ~5-10 kg/day continuously.

Quality Control & Analytical Specifications

To ensure pharmaceutical grade quality, the following impurity limits must be met.

| Attribute | Method | Specification | Note |

| Assay | HPLC (UV 254 nm) | > 98.0% w/w | Main component. |

| Impurity A (Ketone) | HPLC | < 0.5% | Unreacted starting material. |

| Impurity B (Alkene) | HPLC/GC | < 0.5% | Dehydration product (Tetrahydropyridine). |

| Impurity C (Biaryl) | GC-MS | < 0.1% | Wurtz coupling from Grignard prep. |

| Residual Solvents | GC-Headspace | < 5000 ppm | THF/Heptane limits (ICH Q3C). |

| Water Content | Karl Fischer | < 0.5% | Critical for stability. |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: A: 0.1% H

PO -

Detection: 210 nm (for Boc group) and 254 nm (for Aryl group).[1]

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1] Link[1]

-

BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Application Note. Link

-

Jamison, T. F., et al. "Continuous Flow Synthesis of Highly Substituted Pyrazoles and Piperidines."[1] Angewandte Chemie Int.[4] Ed., 56(30), 8823–8827.[1][4] Link[1]

-

Kappe, C. O., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[1] Reaction Chemistry & Engineering. Link

-

Muby Chemicals. "Manufacturing process details for 4-(4-Chlorophenyl)-4-Hydroxypiperidine." Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(4-Methylbenzyl)-piperidin-4-ol synthesis

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important piperidinol derivative. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction yields and ensure product purity.

Introduction to the Synthesis

The synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol is most commonly achieved via a Grignard reaction. This involves the addition of a 4-methylbenzyl magnesium halide (a Grignard reagent) to a protected piperidin-4-one, typically N-benzyl-4-piperidone or a similar N-protected analog, followed by deprotection. The seemingly straightforward nature of this reaction belies several critical parameters that can significantly impact yield and purity. This guide will provide the expertise needed to navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol. We will explore the root causes and provide systematic solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is often the most pressing issue. The cause can typically be traced back to the Grignard reagent's formation or reactivity.

Possible Causes & Solutions

| Cause | Explanation | Recommended Action |

| Poor Quality Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air (oxygen). Contamination will quench the reagent, rendering it inactive. | Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Inactive Magnesium | The magnesium turnings may have an oxide layer that prevents reaction with the alkyl halide. | Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. |

| Side Reactions | The Grignard reagent can be consumed by side reactions, such as reaction with acidic protons or with the enolizable ketone starting material. | Ensure all reagents and solvents are free of acidic impurities. Add the Grignard reagent to the piperidone solution slowly and at a low temperature (e.g., 0 °C) to minimize enolization. |

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these byproducts is key to their elimination.

Common Byproducts & Mitigation Strategies

| Byproduct | Formation Mechanism | Mitigation Strategy |

| Biphenyl Derivative (Wurtz Coupling) | The Grignard reagent can couple with unreacted 4-methylbenzyl halide. | Add the 4-methylbenzyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. |

| Unreacted Starting Material | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Monitor the reaction progress using TLC or LC-MS to ensure completion. |

| Over-addition Product | In some cases, a second molecule of the Grignard reagent can react with the initial product. | This is less common for this specific synthesis but can be minimized by slow addition of the Grignard reagent and maintaining a low reaction temperature. |

Issue 3: Difficulties in Product Isolation and Purification

The desired product, 4-(4-Methylbenzyl)-piperidin-4-ol, can be challenging to isolate due to its physical properties and the presence of similar impurities.

Purification Workflow

Caption: A typical workflow for the isolation and purification of 4-(4-Methylbenzyl)-piperidin-4-ol.

Troubleshooting Purification

-

Emulsion during Extraction: If an emulsion forms during the aqueous work-up, add a small amount of brine or filter the mixture through a pad of Celite.

-

Co-eluting Impurities in Chromatography: If impurities are difficult to separate by column chromatography, consider changing the solvent system (e.g., trying a gradient of methanol in dichloromethane). Alternatively, derivatization of the product or impurities can sometimes alter their polarity enough for separation.

-

Poor Crystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch. Ensure the correct solvent system is being used for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N-protecting group for the piperidin-4-one starting material?

The choice of the N-protecting group is critical. While N-benzyl is common, it requires harsh hydrogenolysis conditions for removal, which can sometimes lead to side reactions. The Boc (tert-butyloxycarbonyl) group is often a better choice as it is stable to the Grignard reaction conditions but can be easily removed under acidic conditions (e.g., with TFA or HCl in an organic solvent).

Q2: How can I effectively monitor the progress of the Grignard reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 1:1 ethyl acetate/heptane). The disappearance of the piperidin-4-one starting material spot indicates the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the key safety precautions for this synthesis?

-

Grignard Reagents: Grignard reagents are highly reactive and can ignite on contact with air or moisture. Always handle them under an inert atmosphere and have an appropriate fire extinguisher (Class D for metal fires) nearby.

-

Anhydrous Solvents: Anhydrous ethers (diethyl ether, THF) are flammable and can form explosive peroxides. Never distill them to dryness.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzylmagnesium Chloride

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of nitrogen.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-methylbenzyl chloride solution to the magnesium turnings. If the reaction does not start, add a single crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Addition to N-Boc-4-piperidone

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared 4-methylbenzylmagnesium chloride solution (1.1 equivalents) to the N-Boc-4-piperidone solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Proceed with the work-up and purification as described in the "Difficulties in Product Isolation and Purification" section.

Reaction Mechanism Overview

Caption: The reaction pathway for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol via a Grignard reaction.

References

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Overcoming solubility issues with 4-(4-Methylbenzyl)-piperidin-4-ol

Topic: Overcoming Solubility & Handling Challenges

Core Technical Overview

Molecule: 4-(4-Methylbenzyl)-piperidin-4-ol Chemical Nature: Amphiphilic Nitrogen Heterocycle Key Challenge: Competing polarities.[1][2] The piperidine amine (pKa ~10-11) and C4-hydroxyl group create high polarity, while the lipophilic 4-methylbenzyl moiety drives aggregation in aqueous media.[1][2]

This guide addresses the three most common "pain points" reported by researchers:

-

Precipitation upon dilution in biological media (The "DMSO Shock").[1][2]

-

Peak Tailing/Broadening in analytical chromatography (HPLC/LC-MS).

Troubleshooting Module: Synthesis & Purification

Issue: The product "oils out" instead of crystallizing.

Diagnosis: This compound often forms a supercooled liquid (oil) because the melting point of the free base is moderately low (approx. 80–115°C range for this class) and easily depressed by impurities.[1][2][3]

Q: I am trying to recrystallize the free base, but it separates as a gum. How do I fix this?

A: Switch to a "Dual-Solvent Displacement" method or convert to a salt. [1]

The free base is prone to oiling out in single-solvent systems.[1][2] You must use a solvent pair where the compound is highly soluble in the "good" solvent and the "anti-solvent" is added extremely slowly.[2]

Protocol: The "Oiling Out" Rescue (Free Base) [1][2]

-

Dissolution: Dissolve the crude oil in a minimum volume of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

-

Anti-solvent: Slowly add Hexane or Heptane dropwise with vigorous stirring until slight turbidity persists.[1][2]

-

Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to induce nucleation.[1][2]

-

Cooling: Do not place immediately in the freezer. Allow to cool to room temperature first, then 4°C. Rapid cooling traps impurities and causes oiling.[1][2]

Protocol: Salt Formation (The Permanent Fix) If the free base remains an oil, convert it to the Hydrochloride (HCl) salt, which has a significantly higher melting point (>200°C) and better crystallinity.[1][2][3]

-

Add HCl in Dioxane (4M) or bubble HCl gas.

-

The white solid precipitate is the HCl salt.[1][2] Filter and wash with cold ether.[1][2]

Visualization: Purification Decision Tree

Figure 1: Decision matrix for purifying 4-(4-Methylbenzyl)-piperidin-4-ol based on physical state.[1][2]

Troubleshooting Module: Biological Assays

Issue: Compound precipitates when added to cell culture media.

Diagnosis: The "DMSO Shock."[1][2] You are likely preparing a stock in 100% DMSO (e.g., 10mM) and diluting directly into aqueous buffer (pH 7.4).[1][2] The sudden polarity shift causes the lipophilic benzyl tail to aggregate before the amine can fully protonate and solubilize the molecule.[2]

Q: What is the maximum solubility in PBS?

A: The free base is nearly insoluble in PBS at pH 7.4. At pH 7.4, a significant fraction of the piperidine nitrogen is unprotonated (depending on the exact pKa, likely ~10.5, but local environments vary).[1][3] You must use a solubility enhancer or ensure the final pH allows for protonation.[1][2][4]

Recommended Formulation Protocol:

| Component | Role | Recommended Conc. |

| DMSO | Primary Solvent | Keep final assay conc. < 0.5% (v/v) |

| PEG 400 | Co-solvent | 10–20% in stock solution |

| Cyclodextrin | Encapsulation | 2-hydroxypropyl-β-cyclodextrin (HPβCD) |

Step-by-Step Formulation:

-

Stock: Dissolve compound in 100% DMSO to 20mM.

-

Intermediate Dilution (Critical): Do not pipet DMSO stock directly into 10mL of media.

-

Visual Check: Inspect for the "Tyndall Effect" (haziness) using a laser pointer or bright light.[1][2] If hazy, sonicate for 5 minutes.

Troubleshooting Module: Analytical Chemistry (HPLC/LC-MS)

Issue: Broad, tailing peaks or "ghost" peaks.

Diagnosis: The basic nitrogen interacts with silanol groups on the silica backbone of standard C18 columns.[1][2][3]

Q: My retention times are drifting, and peak shape is terrible. Is the column bad?

A: Likely not.[1][2] Your mobile phase pH is incorrect. You are likely running a neutral or weakly acidic mobile phase.[1][2] You must suppress the silanol ionization or fully protonate the amine to ensure a clean elution profile.[2]

Optimized HPLC Conditions:

| Parameter | Recommendation | Reason |

| Mobile Phase Additive | 0.1% TFA (Trifluoroacetic acid) or Formic Acid | Protonates the piperidine N (BH+), preventing silanol binding.[1][2] |

| Column Choice | C18 with End-capping or PFP (Pentafluorophenyl) | End-capping reduces free silanols; PFP offers unique selectivity for aromatic benzyl groups.[1][2] |

| Buffer pH | pH < 3.0 (Acidic) or pH > 10.0 (Basic - requires hybrid column) | Keeps the ionization state constant.[1][2] Acidic is preferred for standard silica columns.[1][2] |

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at -20°C? A: Yes, but freeze-thaw cycles are dangerous .[1][2] This molecule can crystallize out of DMSO upon freezing.[1][2]

-

Best Practice: Aliquot into single-use vials before freezing. Upon thawing, vortex and warm to 37°C to ensure redissolution before use.

Q: Is the HCl salt or the Free Base better for animal studies (in vivo)? A: Use the HCl Salt .

-

Bioavailability:[1][2] The salt dissolves rapidly in the stomach acid.[2] The free base may form a "cement" or compact pellet in the gut, leading to erratic absorption.[1][2]

Q: Why does my NMR spectrum look "messy" in CDCl3? A: This is often due to conformational isomerism or slow exchange of the N-H proton.[1][2]

-

Fix: Add a drop of D2O (to exchange/remove the NH/OH signals) or switch to DMSO-d6 , which stabilizes the H-bonds and often sharpens the peaks.[1][2]

References

-

PubChem Compound Summary. 4-Methylpiperidin-4-ol Derivatives.[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

-

Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Standard reference for solubility/pKa relationships in drug discovery).

Sources

Minimizing side reactions during the synthesis of piperidin-4-ol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in 4-Hydroxypiperidine Synthesis

Executive Summary

The synthesis of piperidin-4-ol (4-hydroxypiperidine) is a foundational workflow in medicinal chemistry, serving as a scaffold for muscarinic antagonists, analgesics (e.g., fentanyl derivatives), and antihistamines.

While structurally simple, the synthesis is prone to three specific failure modes:

-

Nitrogen-Boron Complexation: Trapping of the product during hydride reduction.

-

Acid-Catalyzed Elimination: Dehydration of the 4-ol to the 1,2,3,6-tetrahydropyridine (alkene).

-

Catalyst Poisoning/De-benzylation: Occurring during heterogeneous hydrogenation.

This guide prioritizes the

Module 1: The Hydride Reduction Protocol (Lab Scale)

Primary Route: Reduction of

Critical Control Points (CCPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 0.5 – 0.75 eq | |

| Temperature | High temperatures ( | |

| Solvent | MeOH or EtOH | Protic solvents are required to activate the borohydride species via hydrogen bonding. |

| Quench pH | CRITICAL: Acidic workup promotes dehydration (elimination) to the alkene. |

Standard Operating Procedure (Self-Validating)

-

Dissolution: Dissolve

-benzyl-4-piperidone (1.0 eq) in Methanol ( -

Addition: Add

(0.6 eq) portion-wise over 30 minutes. Validation: Gas evolution ( -

Reaction: Warm to Room Temp (RT). Stir 2 hours.

-

In-Process Control (IPC): TLC (9:1 DCM:MeOH). Success Criteria: Disappearance of UV-active ketone spot.

-

Quench (The "Sticky Boron" Fix):

-

Add water (

). -

Optional: If emulsion forms, add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break boron-amine complexes.

-

-

Extraction: Extract with DCM. Wash with Brine + 5% NaOH .

-

Why NaOH? Ensures the amine is free-based and prevents acid-catalyzed elimination during drying.

-

Module 2: Catalytic Hydrogenation Protocol (Scale-Up)

Primary Route: Hydrogenation of 4-hydroxypyridine or 4-pyridone.[1] Challenge: The pyridine nitrogen poisons standard catalysts, and high pressure is often required.[2]

Catalyst Selection Matrix

| Catalyst | Conditions | Outcome | Risk |

| Excellent. Reduces ring without cleavage. | Expensive. Requires acidic media. | ||

| Poor. Slow kinetics due to N-poisoning. | If | ||

| Good. Works at lower pressures than Pt. | Cost. |

Troubleshooting the "Over-Reduction"

If using high pressure (

-

Preventative Measure: Monitor

uptake. Stop reaction immediately upon absorption of 3 equivalents of

Module 3: Troubleshooting & FAQs

Q1: My product isolated as a gum/oil, but it should be a solid. NMR shows broad peaks.

Diagnosis: Boron-Amine Complexation. The amine nitrogen has formed a coordinate covalent bond with residual boron species. Corrective Action:

-

Dissolve the gum in MeOH.

-

Add

dropwise until -

Stir 30 mins.

-

Basify to

with -

Extract immediately with DCM. Note: Do not heat the acidic stage, or you will cause elimination.

Q2: I see a new spot on TLC that is less polar than the alcohol. NMR shows vinylic protons (5.7 ppm).

Diagnosis: Acid-Catalyzed Elimination. You have synthesized 1,2,3,6-tetrahydropyridine . This occurs if the workup was too acidic or if the distillation temperature was too high. Prevention:

-

Ensure final extraction pH is

. -

Avoid distilling the free base above

without vacuum.

Q3: I am trying to hydrogenate -benzyl-4-pyridone, but I lost the benzyl group.

Diagnosis: Catalytic Hydrogenolysis.

Palladium (Pd/C) cleaves benzylic amines rapidly under

-

Switch catalyst to Platinum Oxide (

) or Rhodium (

Visualizing the Pathways

Figure 1: Reaction Logic & Side Product Formation

This diagram maps the standard reduction pathway against the two most common failure modes: Elimination and De-benzylation.

Caption: Figure 1. Mechanistic pathways showing the critical divergence between successful synthesis (Green) and common failure modes (Red).

Figure 2: Workup Decision Tree (The "Sticky Boron" Protocol)

Use this logic flow to determine the correct isolation method based on the physical state of your crude mixture.

Caption: Figure 2. Decision matrix for handling Boron-Amine complexes during isolation.

References

-

BenchChem. (2025).[2][3][4] Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry (2nd ed.).[5] Oxford University Press. (General mechanism of borohydride reduction and elimination).

-

Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent 3,408,354. Retrieved from

-

Organic Synthesis. (2012). Sodium Borohydride (NaBH4) Reduction: General Procedure. Retrieved from

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

Sources

Resolving stability issues of piperidin-4-ol under acidic conditions

Topic: Resolving Stability Issues of Piperidin-4-ol Under Acidic Conditions Document ID: TS-PIP4OL-001 Last Updated: February 26, 2026 Status: Active

Executive Summary: The "Hidden" Elimination

Piperidin-4-ol (4-hydroxypiperidine) is a critical scaffold in medicinal chemistry, particularly for fentanyl analogs and antihistamines. While the piperidine ring is robust, the secondary alcohol at the C4 position is highly susceptible to acid-catalyzed dehydration .

The Core Problem: Under acidic conditions—especially when accompanied by heat—piperidin-4-ol undergoes elimination to form 1,2,3,6-tetrahydropyridine (an alkene impurity). This reaction is often irreversible and can occur silently during standard workups (e.g., acid quenching or Boc-deprotection).

This guide provides the mechanistic insight, diagnostic markers, and validated protocols to prevent this degradation.

Mechanistic Root Cause

To solve the instability, one must understand the driving force. The reaction is an equilibrium driven toward the alkene by heat and the stability of the water leaving group.

Degradation Pathway: Acid-Catalyzed Dehydration

The following diagram illustrates the transformation from the stable alcohol to the alkene impurity.

Figure 1: Mechanistic pathway of piperidin-4-ol dehydration. Note that protonation of the amine (N) occurs first but is non-destructive. Protonation of the oxygen (O) leads to the leaving group formation.

Diagnostic Troubleshooting (FAQs)

Q1: I performed an N-Boc deprotection using 4M HCl/Dioxane. My LCMS shows a large peak at M-18. What happened? Diagnosis: You have generated the dehydrated alkene (1,2,3,6-tetrahydropyridine). Cause: While HCl/Dioxane is standard, allowing the reaction to warm above room temperature (or heating to accelerate it) provided the energy for the E1 elimination mechanism. Solution: Repeat the experiment keeping the temperature strictly at 0°C to 20°C . Do not heat. If the reaction is sluggish, switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C, as TFA is less likely to promote dehydration than mineral acids like HCl or H₂SO₄ [1].

Q2: My product disappeared during the aqueous workup. Is it unstable? Diagnosis: It is likely stable but lost to the aqueous phase. Cause: Piperidin-4-ol is amphoteric and highly polar. In acidic water, it exists as a dication. In basic water, it is a polar free amine. It partitions poorly into non-polar organic solvents like diethyl ether or hexane. Solution: Use a "Salting Out" procedure or continuous extraction with Chloroform/Isopropanol (3:1). See Protocol B below.

Q3: Can I use sulfuric acid (H₂SO₄) to clean glassware or as a solvent? Diagnosis: High Risk. Cause: Sulfuric acid is a potent dehydrating agent. Even trace residues or dilute solutions can catalyze the elimination reaction rapidly upon heating. Solution: Avoid H₂SO₄. Use HCl for pH adjustment if necessary, but monitor temperature.

Validated Experimental Protocols

Protocol A: Safe N-Boc Deprotection (Prevention of Dehydration)

Objective: Remove Boc group without triggering OH-elimination.

| Parameter | Specification | Rationale |

| Reagent | TFA (20-50% v/v in DCM) | Anhydrous conditions reduce hydronium ion activity compared to aqueous HCl. |

| Temperature | 0°C (Ice Bath) | Kinetic control prevents the activation energy required for water elimination. |

| Time | 1–2 Hours | Minimize exposure time to acidic species. |

| Quench | Cold Saturated NaHCO₃ | Exothermic neutralization can cause local heating spikes; quenching cold prevents this. |

Step-by-Step:

-

Dissolve N-Boc-4-hydroxypiperidine in DCM (5 mL/g).

-

Cool solution to 0°C under Nitrogen.

-

Add TFA dropwise (maintain T < 5°C).

-

Stir at 0°C for 30 mins, then allow to warm only to RT. Monitor by TLC.[1][2]

-

Critical: Evaporate volatiles in vacuo at < 30°C. Do not use a hot water bath.

Protocol B: Optimized Extraction of Piperidin-4-ol

Objective: Recover the polar product from aqueous solution without thermal degradation.

Figure 2: Optimized workup workflow for polar amine-alcohols.

Step-by-Step:

-

Cool the acidic aqueous layer to 0°C.

-

Slowly add NaOH (solid or 50% aq) to adjust pH to >12. Note: High pH ensures the amine is free, though the alkoxide may form at extremely high pH, the free amine is the target.

-

Saturate the aqueous phase with solid NaCl. This disrupts the hydrogen bonding network solubilizing the piperidinol (Salting Out effect).

-

Extract 3 times with a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Pure DCM or Ether is often insufficient [2].

-

Dry organic layer over Na₂SO₄ and concentrate at low temperature.

Stability Data & Solvent Compatibility

Table 1: Acid Stability Profile Based on kinetic degradation rates of secondary alcohols.

| Acid Type | Condition | Stability Rating | Risk |

| Dilute HCl (1M) | 25°C | High | Minimal degradation if short duration. |

| Conc. HCl (12M) | >50°C | Critical Failure | Rapid conversion to alkene (M-18). |

| H₂SO₄ (Any) | Any | Low | Strong dehydration potential. |

| Acetic Acid | Reflux | Moderate | Potential for esterification (O-acetylation). |

| TFA/DCM | 0°C | High | Recommended for deprotection. |

References

-

Organic Chemistry Portal. Synthesis of 1,2,3,6-tetrahydropyridines. (Detailed discussion on the formation of the alkene impurity). Available at: [Link]

-

National Institutes of Health (NIH). Glycal mediated synthesis of piperidine alkaloids. (Discusses acid-catalyzed dehydration mechanisms). Available at: [Link]

Sources

Removing unreacted starting materials from 4-(4-Methylbenzyl)-piperidin-4-ol

Technical Support Center: Purification of 4-(4-Methylbenzyl)-piperidin-4-ol

Topic: Removing unreacted starting materials and byproducts from 4-(4-Methylbenzyl)-piperidin-4-ol. Context: This tertiary alcohol is typically synthesized via a Grignard addition of 4-methylbenzylmagnesium chloride to a 4-piperidone derivative (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone). Core Challenges: Separation of the polar alcohol product from non-polar Wurtz coupling byproducts and unreacted ketone starting materials without triggering acid-catalyzed dehydration.

Part 1: Diagnostic Workflow

Visualizing Your Purification Strategy Before selecting a protocol, identify the state of your crude mixture. Use this logic tree to determine the optimal purification route based on your specific impurities and protecting group status.

Figure 1: Decision matrix for purifying 4-substituted piperidin-4-ol derivatives. Select the path based on the basicity of your amine nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a persistent non-polar spot on TLC (Rf ~0.9 in Hex/EtOAc) that won't separate. What is it? Diagnosis: This is likely the Wurtz Coupling Dimer (1,2-bis(4-methylphenyl)ethane). Mechanism: During Grignard preparation, the 4-methylbenzyl chloride can couple with itself. This hydrocarbon is highly non-polar. Solution: Do not rely on chromatography alone, as the massive solubility difference can be exploited.

-

Action: Perform a Trituration (See Protocol B). The polar alcohol product is insoluble in cold hexanes/pentane, while the greasy dimer remains dissolved.

Q2: My product is "oiling out" during recrystallization. How do I fix this? Diagnosis: The presence of unreacted ketone (starting material) acts as a solvent impurity, depressing the melting point and preventing crystal lattice formation. Solution: You must remove the ketone before attempting final crystallization.

-

If N-Protected: Use column chromatography.[1][2] The alcohol is significantly more polar than the ketone.

-

If Free Amine: Use Protocol A (Acid-Base Extraction) . The ketone (if N-protected) or neutral impurities will not extract into the acidic aqueous phase, while your amine product will.

Q3: I detect a new impurity after using HCl/MeOH for deprotection. Did I decompose my product? Diagnosis: Acid-Catalyzed Dehydration . Mechanism: Tertiary benzylic alcohols are prone to elimination (E1 mechanism) to form the tetrahydropyridine (alkene) under strong acidic conditions, especially with heat. Solution:

-

Prevention: Use milder deprotection conditions (e.g., TFA/DCM at 0°C) or ensure temperature control during HCl treatment.

-

Recovery: The alkene is less polar than the alcohol. It can be separated via chromatography, but the yield loss is irreversible.

Part 3: Advanced Protocols

Protocol A: Self-Validating Acid-Base Extraction

Best for: Free amine products (N-H). This method uses the basicity of the piperidine nitrogen to separate it from neutral impurities (Wurtz dimers, unreacted N-protected ketones).

The Logic:

-

Acid Phase: Protonates the piperidine (

), making it water-soluble. Neutral impurities stay in the organic layer.[2] -

Base Phase: Deprotonates the piperidine (

), returning it to the organic layer.

Step-by-Step:

-

Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

-

Extract with 1M aqueous HCl (3 x 10 mL/g).

-

Discard the organic layer (contains neutrals).[2]

-

Cool the aqueous layer to 0°C (Ice bath). Critical to prevent dehydration heat.

-

Slowly adjust pH to >12 using 4M NaOH or Solid K₂CO₃ . The solution will turn cloudy as the free base precipitates/oils out.

-

Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 10 mL/g).

-

Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Hydrocarbon Trituration (Wurtz Removal)

Best for: Removing non-polar grease/dimers from solid products.

Step-by-Step:

-

Concentrate the crude reaction mixture to a thick oil or solid.

-

Add cold Hexanes or Heptane (5 mL/g).

-

Sonicate for 5-10 minutes. The non-polar Wurtz dimer will dissolve; the polar alcohol product will remain as a solid.

-

Filter the solid (or decant the solvent if the solid is sticky).

-

Validation: Run TLC on the filtrate.[4] It should show the high Rf impurity (dimer).

Protocol C: Recrystallization (Polishing)

Best for: Final purification to reach >99% purity.

Solvent System: EtOAc / Heptane (or Hexane).

-

Why: The compound is soluble in hot EtOAc (polar aprotic) but insoluble in Heptane (non-polar).

Step-by-Step:

-

Dissolve the solid in the minimum amount of boiling EtOAc .

-

Once dissolved, remove from heat.

-

Add Heptane dropwise until a faint, persistent cloudiness appears.

-

Add 1-2 drops of EtOAc to clear the solution.

-

Allow to cool slowly to room temperature, then place in a fridge (4°C).

-

Collect white crystals via vacuum filtration.

Part 4: Impurity Data & Properties

| Component | Structure Description | Polarity (TLC) | Solubility | Removal Strategy |

| Target Product | 4-(4-methylbenzyl)piperidin-4-ol | Mid-Polar (Rf ~0.3-0.4) | Soluble: Alcohols, DCM, Hot EtOAc | Acid-Base Extraction / Recrystallization |

| Wurtz Dimer | 1,2-bis(4-methylphenyl)ethane | Non-Polar (Rf ~0.9) | Soluble: Hexanes, Heptane | Trituration (Wash with Hexanes) |

| Starting Ketone | N-Boc-4-piperidone | Mid-Non-Polar (Rf ~0.6) | Soluble: Most organics | Chromatography / Girards Reagent |

| Alkene (Side Product) | Tetrahydropyridine derivative | Mid-Polar (Rf > Product) | Soluble: Organics | Chromatography (Avoid Acid) |

References

-

BenchChem. (2025).[2][5][6] Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.[5] Retrieved from 5.

-

BenchChem. (2025).[2][5][6] Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from 6.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15649174: 4-Methylpiperidin-4-ol. Retrieved from 7.[7]

-

Santa Cruz Biotechnology. (2025). 4-(4-methylphenyl)piperidin-4-ol Product Data Sheet. Retrieved from 8.

-

Wikipedia. (2025). Wurtz Reaction Mechanism and Byproducts.[6][9][10] Retrieved from 10.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-methylphenyl)piperidin-4-ol | CAS 57988-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Wurtz Reaction | ChemTalk [chemistrytalk.org]

- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of Crude 4-(4-Methylbenzyl)-piperidin-4-ol

[1]

Current Status: Online Agent Role: Senior Application Scientist Ticket ID: PUR-4MBP-001 Subject: Strategies for increasing purity of crude 4-(4-Methylbenzyl)-piperidin-4-ol[1]

Executive Summary

The synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol (typically via Grignard addition of 4-methylbenzylmagnesium halide to a 4-piperidone derivative) frequently results in a crude matrix containing three persistent impurity classes:

-

Wurtz Coupling Homodimers: 1,2-bis(4-methylphenyl)ethane (non-polar hydrocarbons).[1]

-

Dehydration Products: Tetrahydropyridine derivatives (alkenes formed via water loss).

-

Inorganic Magnesium Salts: Magnesium chelates that cause "oiling out."

This guide provides a self-validating purification workflow designed to isolate the target molecule by exploiting its basic nitrogen functionality and specific solubility profile.

Module 1: The "pH Swing" Protocol (Removing Non-Polar Impurities)

The Issue: Users often report a "waxy white solid" or "persistent oil" that contaminates the product even after chromatography. This is usually the Wurtz homodimer , a side product of the Grignard reagent preparation. It is non-polar and lacks the basic nitrogen center found in your target piperidine.

The Strategy: We utilize Acid-Base Extraction .[1] By lowering the pH, we protonate the piperidine nitrogen, forcing the product into the aqueous phase. The non-basic Wurtz dimer remains in the organic phase and is discarded.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .

-

Acid Extraction (Target -> Water):

-

Extract the organic layer with 1M HCl (aq) (3x volumes).

-

Checkpoint: The product is now in the Aqueous Acid layer (as the hydrochloride salt). The Wurtz dimer and other neutral organics are in the Organic layer.

-

Action: Discard the organic layer.

-

-

Base Wash (Target -> Precipitate/Organic):

-

Cool the aqueous acidic layer to 0–5°C (ice bath).

-

Slowly basify with 20% NaOH or NH₄OH to pH 10–12.

-

Observation: The product should precipitate as a white solid or oil out as the free base.

-

-

Recovery:

Visualization of Logic:

Figure 1: The "pH Swing" logic separates the basic piperidine target from neutral hydrocarbon impurities generated during Grignard synthesis.[1]

Module 2: Preventing Dehydration (Thermal Stability)

The Issue: Tertiary alcohols at the 4-position of a piperidine ring are prone to elimination (dehydration) to form the tetrahydropyridine alkene, especially under acidic conditions with heat.

Diagnostic:

-

1H NMR: Appearance of a vinylic proton signal around 5.8–6.0 ppm.

-

Appearance: Product turns yellow/brown upon heating.

Troubleshooting Guide:

| Variable | Recommendation | Scientific Rationale |

| Acid Choice | Use HCl in Ethanol or Oxalic Acid . Avoid H₂SO₄. | Sulfuric acid is a strong dehydrating agent. HCl is nucleophilic but less likely to force elimination at moderate temps. |

| Temperature | Keep workup < 40°C. | Elimination is endothermic; high heat drives the reaction toward the alkene. |

| Drying Agent | Use K₂CO₃ or Na₂SO₄ . Avoid MgSO₄ if acidic. | Magnesium sulfate can be slightly Lewis acidic, promoting dehydration in sensitive tertiary alcohols.[1] |

Module 3: Salt Formation & Crystallization

If the free base remains an oil (common with benzyl-piperidines), converting it to a crystalline salt is the most effective purification strategy.

Protocol: Formation of the Hydrochloride Salt

-

Dissolve the "pH Swing" purified oil in a minimum amount of dry Ethanol or Isopropanol .

-

Cool to 0°C.

-

Add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or dropwise addition of HCl in Dioxane/Ether .

-

Add a non-polar anti-solvent (Diethyl Ether or Heptane) dropwise until turbidity persists.

-

Refrigerate overnight.

Solvent Screening Table for Recrystallization:

| Solvent System | Suitability | Notes |

| Ethanol (Abs.) | High | Best for HCl salts.[1] Good solubility at boil, poor at 0°C. |

| Acetone | Medium | Good for Oxalate salts.[1] Often causes "oiling out" for HCl salts. |

| Toluene/Heptane | High | Excellent for the Free Base . Dissolve in hot Toluene, add Heptane until cloudy. |

| Ethyl Acetate | Low | Product is often too soluble; hard to recover yield. |

Module 4: Frequently Asked Questions (FAQ)

Q1: My crude product is a sticky red oil that won't solidify. What happened? A: This is likely residual magnesium salts complexing with the amine and alcohol.

-

Fix: Perform a "Seignette Salt" wash (Saturated Potassium Sodium Tartrate solution) during the initial workup. This breaks the Mg-chelate better than NH₄Cl.[1]

Q2: I see a double spot on TLC that merges when I add acid. Is this an impurity? A: Likely not. Piperidines often streak or show "ghost spots" on silica due to interaction with acidic silanols.

-

Fix: Add 1% Triethylamine (TEA) or NH₃ to your TLC and column eluent to deactivate the silica.